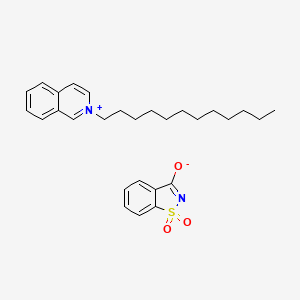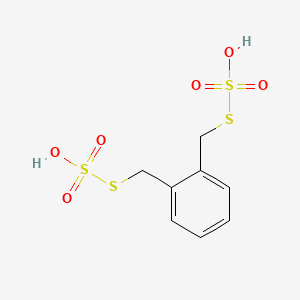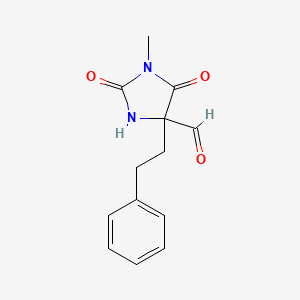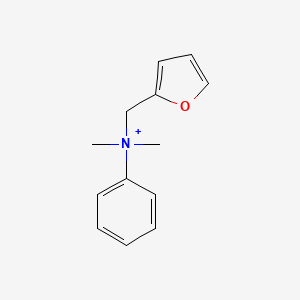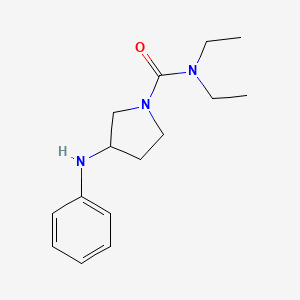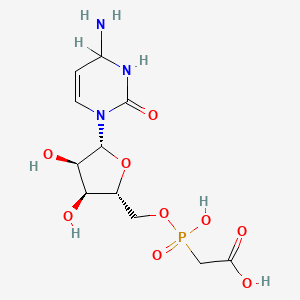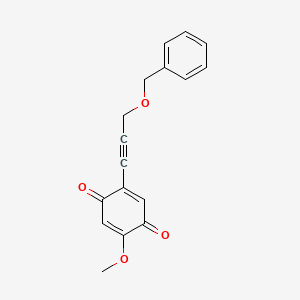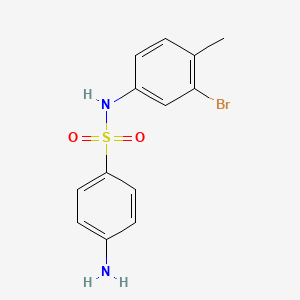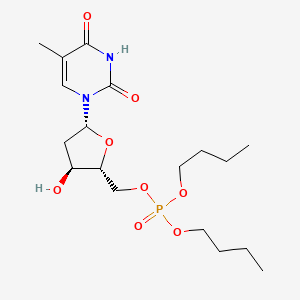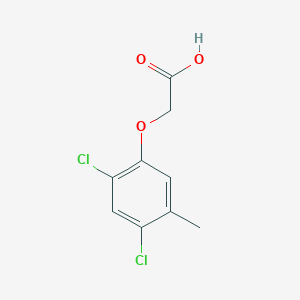
3-(Allyloxy)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)nitrobenzene: is an organic compound characterized by the presence of an allyloxy group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)nitrobenzene typically involves the nitration of allyloxybenzene. The process can be summarized as follows:
Nitration: Allyloxybenzene is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the meta position relative to the allyloxy group.
Reaction Conditions: The nitration reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Allyloxy)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles.
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-(Allyloxy)aniline.
Substitution: Products depend on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: 3-(Allyloxy)nitrobenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in synthetic chemistry.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)nitrobenzene depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The allyloxy group is replaced by a nucleophile through a nucleophilic substitution mechanism, where the nucleophile attacks the carbon atom bonded to the allyloxy group.
Oxidation: The allyloxy group is oxidized to form aldehydes or carboxylic acids through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
3-(Methoxy)nitrobenzene: Similar structure but with a methoxy group instead of an allyloxy group.
3-(Ethoxy)nitrobenzene: Similar structure but with an ethoxy group instead of an allyloxy group.
3-(Propoxy)nitrobenzene: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness: 3-(Allyloxy)nitrobenzene is unique due to the presence of the allyloxy group, which imparts different reactivity compared to methoxy, ethoxy, or propoxy groups. The allyloxy group can participate in additional reactions, such as polymerization or cross-linking, making it a versatile compound for various applications.
Properties
CAS No. |
58621-55-9 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-nitro-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H9NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2 |
InChI Key |
TZFDDOUGIRVHSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





